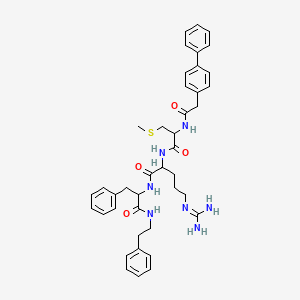
Cathepsin L Inhibitor VI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cathepsin L Inhibitor VI is a potent inhibitor of the cysteine protease enzyme cathepsin L. Cathepsin L is involved in various physiological processes, including protein degradation, antigen presentation, and tissue remodeling. Dysregulation of cathepsin L activity has been linked to several diseases, making its inhibitors valuable for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin L Inhibitor VI typically involves the formation of a peptide-like structure with specific functional groups that interact with the active site of cathepsin L. The synthetic route often includes the following steps:
Formation of the peptide backbone: This involves coupling amino acids using reagents like carbodiimides or phosphonium salts.
Introduction of functional groups: Electrophilic warheads such as aldehydes, ketones, or epoxides are introduced to react with the nucleophilic cysteine residue in cathepsin L.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: Cathepsin L Inhibitor VI primarily undergoes:
Substitution reactions: The inhibitor interacts with the active site cysteine residue of cathepsin L, forming a covalent bond.
Oxidation and reduction reactions: These reactions can modify the functional groups on the inhibitor, affecting its potency.
Common Reagents and Conditions:
Reagents: Common reagents include carbodiimides for peptide coupling, aldehydes, ketones, and epoxides for functional group introduction.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.
Major Products: The major product of these reactions is the covalent complex formed between this compound and the active site of cathepsin L .
科学的研究の応用
Cathepsin L Inhibitor VI has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of protease inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of cathepsin L in cellular processes such as autophagy, apoptosis, and immune response.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, osteoporosis, and viral infections.
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development
作用機序
Cathepsin L Inhibitor VI exerts its effects by covalently binding to the active site cysteine residue of cathepsin L. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity. The inhibitor’s functional groups, such as aldehydes or epoxides, form a stable covalent bond with the cysteine residue, leading to irreversible inhibition .
類似化合物との比較
Cathepsin B Inhibitors: These inhibitors target cathepsin B, another cysteine protease with similar functions but different substrate specificity.
Cathepsin S Inhibitors: These inhibitors are used to study the role of cathepsin S in immune response and antigen presentation
Uniqueness: Cathepsin L Inhibitor VI is unique due to its high specificity and potency against cathepsin L. Its ability to form a stable covalent bond with the active site cysteine residue sets it apart from other inhibitors, making it a valuable tool for both research and therapeutic applications .
特性
分子式 |
C41H49N7O4S |
|---|---|
分子量 |
735.9 g/mol |
IUPAC名 |
5-(diaminomethylideneamino)-2-[[3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45) |
InChIキー |
UYRQVAFRIYOHSH-UHFFFAOYSA-N |
正規SMILES |
CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)







![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)

![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

